![molecular formula C23H28N4O3S2 B5794206 [1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate](/img/structure/B5794206.png)
[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate
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Overview
Description
[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a hexoxyphenyl group, a dioxopyrrolidinyl moiety, and a thiophenylethylideneamino carbamimidothioate group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the hexoxyphenyl group: This step involves the alkylation of phenol with hexyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the dioxopyrrolidinyl moiety: This can be achieved through the reaction of succinic anhydride with an amine, followed by cyclization.
Coupling of the thiophenylethylideneamino carbamimidothioate group: This step involves the reaction of thiophene-2-carbaldehyde with an amine to form the Schiff base, which is then reacted with a carbamimidothioate derivative.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or azides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Biochemical Probes: The compound can be used as a probe to study enzyme activities or protein interactions.
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential as an anti-inflammatory or anticancer agent.
Diagnostic Tools: Used in imaging techniques to detect specific biomolecules.
Industry
Chemical Manufacturing: Employed in the synthesis of other complex organic molecules.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of [1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate involves its interaction with specific molecular targets. The compound may:
Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.
Interact with receptors: Modulating signal transduction pathways.
Alter gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate
- [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate
- [1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate
Uniqueness
The uniqueness of [1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate lies in its hexoxyphenyl group, which imparts distinct physicochemical properties compared to its analogs
Properties
IUPAC Name |
[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S2/c1-3-4-5-6-13-30-18-11-9-17(10-12-18)27-21(28)15-20(22(27)29)32-23(24)26-25-16(2)19-8-7-14-31-19/h7-12,14,20H,3-6,13,15H2,1-2H3,(H2,24,26)/b25-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVAKFMLUVWDMR-PCLIKHOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NN=C(C)C3=CC=CS3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)S/C(=N/N=C(\C)/C3=CC=CS3)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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